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Compound of Interest

Compound Name: L-Tyrosine-13C,15N

Cat. No.: B12388234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of L-Tyrosine

labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes in the field of biomolecular Nuclear

Magnetic Resonance (NMR) spectroscopy. The unique properties of these stable isotopes

make L-Tyrosine-¹³C,¹⁵N an invaluable tool for elucidating the structure, dynamics, and

interactions of proteins and other biomolecules at an atomic level. This guide will delve into the

core applications, present quantitative data, provide detailed experimental protocols, and

visualize key processes.

Core Applications of L-Tyrosine-¹³C,¹⁵N in
Biomolecular NMR
The strategic incorporation of ¹³C and ¹⁵N isotopes into L-Tyrosine residues offers several

advantages for biomolecular NMR studies:

Enhanced Spectral Resolution and Assignment: The introduction of ¹³C and ¹⁵N nuclei, both

having a nuclear spin of 1/2, allows for the use of multidimensional heteronuclear NMR

experiments.[1] These experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single

Quantum Coherence) and ¹H-¹³C HSQC, disperse the crowded proton signals into second

and third dimensions based on the chemical shifts of the directly bonded nitrogen and

carbon atoms, respectively.[2] This "fingerprint" spectrum simplifies resonance assignment, a

critical first step in any detailed NMR study.[1]
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Probing Protein Structure and Dynamics: Isotope labeling of tyrosine is crucial for

determining the three-dimensional structures of proteins in solution.[1] Beyond static

structures, L-Tyrosine-¹³C,¹⁵N enables the study of protein dynamics over a wide range of

timescales (picoseconds to seconds). NMR relaxation experiments, such as the

measurement of R₁, R₂, and the heteronuclear NOE (Nuclear Overhauser Effect), provide

insights into the flexibility of the protein backbone and side chains.[3] Relaxation dispersion

experiments, on the other hand, can characterize slower, microsecond-to-millisecond

timescale motions that are often associated with enzymatic catalysis and conformational

changes.

Investigating Molecular Interactions and Drug Discovery: L-Tyrosine residues are frequently

located at the interfaces of protein-protein interactions and in the active sites of enzymes,

particularly kinases and phosphatases. By monitoring the chemical shift perturbations

(CSPs) of ¹H, ¹⁵N, and ¹³C nuclei in labeled tyrosine residues upon the addition of a ligand or

binding partner, researchers can map the binding site, determine binding affinities, and gain

insights into the mechanism of interaction. This makes L-Tyrosine-¹³C,¹⁵N a powerful tool in

drug discovery for screening compound libraries and characterizing hit-to-lead compounds.

Studying Post-Translational Modifications: Tyrosine phosphorylation is a key post-

translational modification that regulates a vast number of cellular signaling pathways. The

distinct chemical environment of a phosphorylated tyrosine residue results in significant

changes in the NMR chemical shifts of the backbone and sidechain nuclei. By using L-

Tyrosine-¹³C,¹⁵N, researchers can unambiguously identify phosphorylation sites and study

the structural and dynamic consequences of this modification.

Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from biomolecular NMR

studies utilizing L-Tyrosine-¹³C,¹⁵N.

Table 1: Representative ¹H, ¹³C, and ¹⁵N Chemical Shifts
of L-Tyrosine in a Protein Context
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Atom Chemical Shift (ppm)

Hα 4.0 - 5.0

Hβ 2.8 - 3.2

Hδ 7.0 - 7.3

Hε 6.7 - 7.0

Cα 55 - 60

Cβ 37 - 42

Cγ 128 - 132

Cδ 130 - 134

Cε 115 - 119

Cζ 155 - 160

N 110 - 130

Note: Chemical shifts are highly sensitive to the local chemical environment and can vary

depending on the protein structure, pH, and temperature. The values presented are typical

ranges.

Table 2: Phosphorylation-Induced ¹H Chemical Shift
Changes (Δδ) for a Tyrosine Residue
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Atom
Δδ (ppm) = δ(phosphorylated) -
δ(unphosphorylated)

Hα +0.06

Hβ (pro-S) +0.10

Hβ (pro-R) -0.04

Hδ +0.02

Hε +0.26

Amide H -0.02

Positive values indicate a downfield shift. Data is for a model L-phosphotyrosine peptide and

can vary based on sequence context and solution conditions.

Table 3: Representative NMR Relaxation Parameters for
a Tyrosine Residue in a Protein

Parameter Typical Value Range Information Gained

R₁ (¹⁵N) 1.0 - 2.5 s⁻¹
Fast timescale (ps-ns)

backbone motions

R₂ (¹⁵N) 5 - 25 s⁻¹
Fast (ps-ns) and slow (µs-ms)

timescale motions

¹H-¹⁵N NOE 0.6 - 0.9

Backbone flexibility (lower

values indicate higher

flexibility)

R₁ρ (¹³C) Varies with spin-lock field
Conformational exchange on

the µs-ms timescale

Values are dependent on the overall tumbling of the protein, local flexibility, and the magnetic

field strength of the NMR spectrometer.

Experimental Protocols
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This section provides detailed methodologies for key experiments involving L-Tyrosine-¹³C,¹⁵N.

Protocol 1: Expression and Purification of a Uniformly
¹³C,¹⁵N-Labeled Protein in E. coli
This protocol outlines the steps for producing a protein with all carbon and nitrogen atoms

isotopically labeled, including those in tyrosine residues.

Preparation of Minimal Media:

Prepare M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-

glucose as the sole carbon source.

Supplement the media with essential vitamins and trace metals.

For a 1-liter culture, typical amounts are 1 g of ¹⁵NH₄Cl and 2-4 g of [U-¹³C]-glucose.

Cell Culture and Protein Expression:

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid

encoding the protein of interest.

Grow a starter culture overnight in LB medium.

Inoculate the 1-liter ¹³C,¹⁵N-M9 minimal media with the starter culture.

Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀)

reaches 0.6-0.8.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.5-1 mM.

Continue to grow the cells for an additional 3-5 hours at 37°C or overnight at a lower

temperature (e.g., 18-25°C) to improve protein solubility.

Cell Harvesting and Lysis:

Harvest the cells by centrifugation.
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Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and

protease inhibitors).

Lyse the cells using sonication or a high-pressure homogenizer.

Protein Purification:

Clarify the cell lysate by centrifugation to remove cell debris.

Purify the labeled protein using standard chromatography techniques, such as affinity

chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography,

and size-exclusion chromatography.

Protocol 2: Chemical Shift Perturbation (CSP) Mapping
of a Ligand Binding to a ¹⁵N-Labeled Protein
This protocol describes how to identify the binding site of a ligand on a protein by monitoring

changes in the ¹H-¹⁵N HSQC spectrum.

Sample Preparation:

Prepare a sample of the ¹⁵N-labeled protein (typically 0.1-0.5 mM) in a suitable NMR

buffer (e.g., phosphate or Tris buffer at a specific pH, containing 5-10% D₂O).

Prepare a concentrated stock solution of the ligand in the same buffer.

NMR Data Acquisition:

Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

Perform a titration by adding small aliquots of the concentrated ligand stock solution to the

protein sample.

Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand. It is important to

ensure thorough mixing and temperature equilibration before each measurement.

Data Analysis:
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Process and overlay all the acquired HSQC spectra.

Identify the amide cross-peaks that show significant chemical shift changes upon ligand

binding. These residues are likely part of or near the binding site.

Calculate the weighted-average chemical shift perturbation (CSP) for each residue using

the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the

chemical shift changes in the ¹H and ¹⁵N dimensions, respectively, and α is a scaling factor

(typically around 0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

Map the residues with significant CSPs onto the three-dimensional structure of the protein

to visualize the binding interface.

Protocol 3: ¹³C Relaxation Dispersion NMR for Probing
Tyrosine Sidechain Dynamics
This protocol outlines the general steps for a Carr-Purcell-Meiboom-Gill (CPMG) relaxation

dispersion experiment to study the dynamics of tyrosine aromatic sidechains.

Sample Preparation:

Prepare a highly concentrated and stable sample of the protein selectively or uniformly

labeled with ¹³C.

The protein should be in a suitable NMR buffer, and the concentration should be as high

as possible to maximize the signal-to-noise ratio.

NMR Data Acquisition:

Set up a series of 2D ¹H-¹³C HSQC-based CPMG relaxation dispersion experiments.

In these experiments, a variable number of ¹³C refocusing pulses are applied during a

constant relaxation delay.

The frequency of these pulses (ν_CPMG) is varied across the different experiments,

typically ranging from 50 Hz to 1000 Hz or higher.
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Acquire a reference spectrum with no CPMG pulse train.

Data Analysis:

For each tyrosine sidechain ¹³C resonance, measure the peak intensity or volume in each

of the CPMG experiments.

Calculate the effective transverse relaxation rate (R₂_eff) for each ν_CPMG value.

Plot R₂_eff as a function of ν_CPMG. A dispersion profile (i.e., a change in R₂_eff with

ν_CPMG) is indicative of conformational exchange on the µs-ms timescale.

Fit the dispersion profiles to the appropriate theoretical model (e.g., the Carver-Richards

equations) to extract kinetic and thermodynamic parameters of the exchange process,

such as the exchange rate (k_ex), the populations of the exchanging states, and the

chemical shift difference between the states (Δω).

Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and

workflows related to the application of L-Tyrosine-¹³C,¹⁵N in biomolecular NMR.
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Caption: Simplified signaling pathway of Src kinase activation and substrate phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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